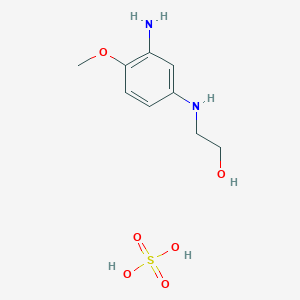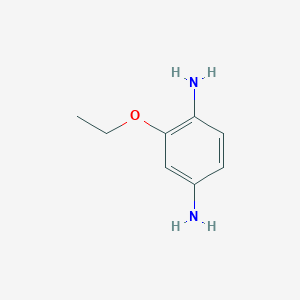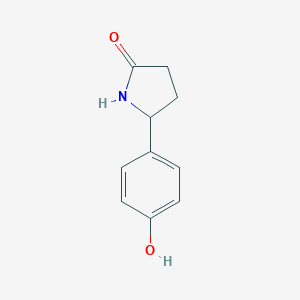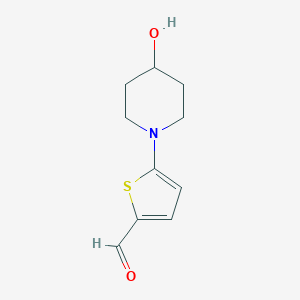![molecular formula C12H25N3O2SSi B152660 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 CAS No. 129378-56-9](/img/structure/B152660.png)
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is a chemical compound that is widely used in scientific research for its unique properties. It is a deuterated form of the compound known as TMSI, which is commonly used in organic synthesis as a reagent. The deuterated form is used in a variety of scientific research applications, including but not limited to, biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is not fully understood. However, it is believed to act as an inhibitor of enzymes, particularly those involved in the biosynthesis of sulfonamides. It is also believed to act as a catalyst in certain reactions, particularly those involving the formation of carbon-carbon bonds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 are not well studied. However, it is believed to have an effect on the biosynthesis of sulfonamides, which are important in a variety of biological processes. It is also believed to have an effect on the formation of carbon-carbon bonds, which are important in the synthesis of organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in lab experiments include its unique properties as a deuterated form of TMSI. This makes it useful in a variety of scientific research applications, particularly in the study of enzymes and their mechanisms of action. However, the limitations of using this compound include its cost and availability.
Zukünftige Richtungen
There are many future directions for the use of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in scientific research. One possible direction is the study of its effects on enzymes involved in the biosynthesis of sulfonamides. Another possible direction is the study of its catalytic properties in the formation of carbon-carbon bonds. Additionally, the use of this compound in the development of new drugs and therapies is an area of future research.
Synthesemethoden
The synthesis of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 involves the reaction of TMSI with deuterated sulfonamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is a deuterated form of TMSI, which is useful in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides. It is also used in biochemical and physiological studies, particularly in the study of enzymes and their mechanisms of action.
Eigenschaften
CAS-Nummer |
129378-56-9 |
|---|---|
Produktname |
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 |
Molekularformel |
C12H25N3O2SSi |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]-N,N,5-trimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H25N3O2SSi/c1-10-9-13-11(19(7,8)12(2,3)4)15(10)18(16,17)14(5)6/h9H,1-8H3 |
InChI-Schlüssel |
DXVOUIJKRDFEBW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





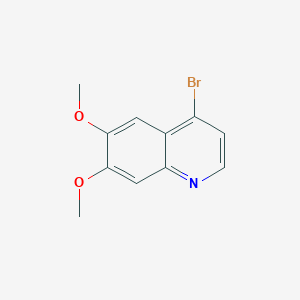
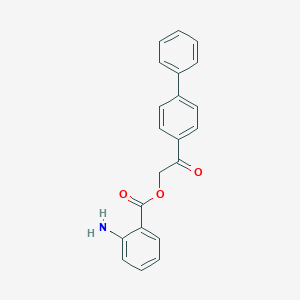
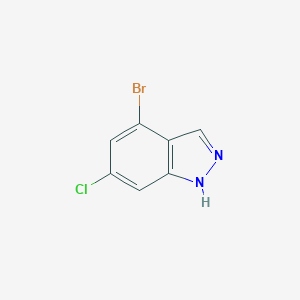
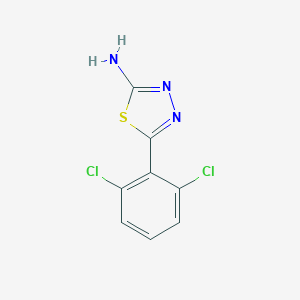
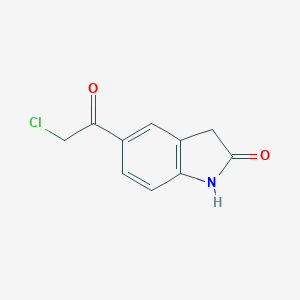
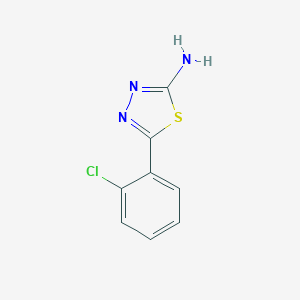
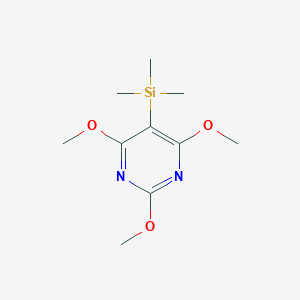
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
